1-(2-methylpyrimidin-4-yl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpyrimidin-4-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-chloropyrimidine with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methylpyrimidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer properties.
Quinazoline: Used in the treatment of cancer due to its ability to inhibit tyrosine kinases.
Uniqueness: 1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine is unique due to its dual ring structure, which provides a versatile scaffold for the development of various bioactive molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
1342138-19-5 |
---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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